molecular formula C37H52O4 B1223194 Bothermon CAS No. 8055-33-2

Bothermon

Cat. No.: B1223194
CAS No.: 8055-33-2
M. Wt: 560.8 g/mol
InChI Key: WDPFQABQVGJEBZ-MAKOZQESSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bothermon Depot is a sustained-release intramuscular injectable formulation combining testosterone esters (e.g., testosterone enanthate or propionate) and estradiol valerate, a synthetic estrogen . It is primarily indicated for managing menopausal disorders (e.g., vasomotor symptoms, osteoporosis) and hormonal imbalances. The formulation leverages the synergistic effects of androgen and estrogen:

  • Mechanism: Testosterone esters provide sustained androgen activity, while estradiol valerate compensates for estrogen deficiency. Their combination suppresses pituitary gonadotropins (e.g., LH, FSH), reducing hormonal fluctuations .
  • Dosage: Administered every 2–4 weeks (1 mL per dose), adjusted based on symptom severity and patient response .
  • Pharmacokinetics: The esterified hormones ensure prolonged release, maintaining stable serum levels for 3–4 weeks .
  • Safety Profile: Contraindicated in patients with thromboembolic disorders, hormone-sensitive cancers (e.g., breast, prostate), and severe hepatic impairment. Common risks include virilization (in women) and thromboembolic events .

Properties

CAS No.

8055-33-2

Molecular Formula

C37H52O4

Molecular Weight

560.8 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H28O2.C18H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,14-17,21H,3-10H2,1-2H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16-,17-,18-,19-;14-,15-,16+,17+,18+/m01/s1

InChI Key

WDPFQABQVGJEBZ-MAKOZQESSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Bothermon is compared below with structurally analogous hormone therapies and functionally similar agents used for overlapping indications.

Table 1: Structural and Pharmacological Comparison

Compound Active Ingredients Indications Dosage Frequency Key Distinctions References
This compound Depot Testosterone enanthate + estradiol valerate Menopausal disorders, osteoporosis Every 2–4 weeks Dual hormone action; contraindicated in thromboembolic history
Di-hormon Depot Testosterone propionate + estradiol benzoate Androgen deficiency, menopause Every 3 weeks Higher androgen-to-estrogen ratio; shorter half-life
Primodian-Depot Testosterone + estradiol Hypogonadism, osteoporosis Monthly Lower estrogen content; used in male hypogonadism
Testosterone Enanthate Testosterone enanthate Male hypogonadism Every 2–4 weeks No estrogen component; higher virilization risk
Estradiol Valerate Estradiol valerate Menopausal hormone therapy Weekly Estrogen-only; no anabolic effects

Key Findings:

Dual Hormone vs. Monotherapy: this compound’s combination therapy provides broader symptom relief for menopause compared to estrogen-only agents (e.g., estradiol valerate) but carries a higher thrombotic risk . In contrast, SERMs (e.g., raloxifene) offer bone density benefits without estrogenic risks but lack efficacy for vasomotor symptoms .

Androgen Content :

  • This compound and Di-hormon both include testosterone esters, but this compound’s lower androgen-to-estrogen ratio reduces virilization risks compared to Di-hormon .

Clinical Utility: this compound is preferred for severe osteoporosis with concurrent menopausal symptoms, whereas bisphosphonates are reserved for patients with contraindications to hormonal therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bothermon
Reactant of Route 2
Bothermon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.